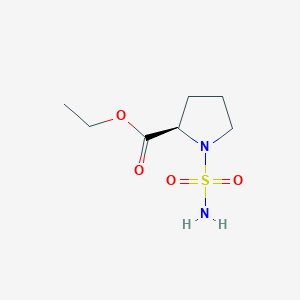

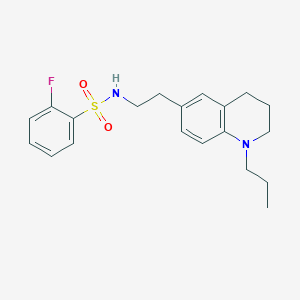

Ethyl (2R)-1-sulfamoylpyrrolidine-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It often involves multiple steps, each with its own reactants, products, and conditions .Molecular Structure Analysis

This involves understanding the 3D arrangement of atoms in the molecule. Techniques like X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction conditions, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, density, and refractive index. It also includes chemical properties like acidity/basicity, reactivity, and stability .Scientific Research Applications

Crosslinking in Immunodiagnostic Applications

1-Ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) has been utilized for crosslinking antibodies on amine-functionalized platforms, enhancing the cost-effectiveness and analytical performance of immunoassays. This application is significant in developing advanced diagnostics and biosensors (Vashist, 2012).

Peptide Synthesis

The 2-(p-nitrophenylthio)ethyl group, as an alternative for carboxyl-group protection in peptide synthesis, showcases the importance of chemical modifications in enhancing synthesis processes. This has implications for the development of pharmaceuticals and research chemicals (Amaral, 1969).

Synthesis of Highly Functionalized Compounds

Ethyl 2-methyl-2,3-butadienoate demonstrates the potential for creating highly functionalized tetrahydropyridines through phosphine-catalyzed [4 + 2] annulation. This method offers a pathway for synthesizing complex organic molecules, relevant in drug discovery and material science (Zhu et al., 2003).

Analytical Chemistry Applications

The development of thin-layer chromatographic methods for determining impurities in pharmaceuticals exemplifies the importance of analytical techniques in ensuring drug purity and safety. This is particularly relevant for compounds like ethyl (2R)-1-sulfamoylpyrrolidine-2-carboxylate when used in pharmaceutical contexts (Agbaba et al., 1999).

Bioconjugation Mechanisms

Studies on the mechanism of amide formation by carbodiimide in aqueous media contribute to understanding bioconjugation, a key process in drug delivery systems and biomaterials development. This research has implications for designing more efficient conjugation strategies in biomedical engineering (Nakajima & Ikada, 1995).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

ethyl (2R)-1-sulfamoylpyrrolidine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O4S/c1-2-13-7(10)6-4-3-5-9(6)14(8,11)12/h6H,2-5H2,1H3,(H2,8,11,12)/t6-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTVSCILRYKVTFP-ZCFIWIBFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCN1S(=O)(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H]1CCCN1S(=O)(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(1-benzylazetidin-3-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2410501.png)

![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2410503.png)

![(2,3-dichlorophenyl)-[5-[4-(3,4-dichlorophenyl)piperazine-1-carbonyl]-1H-pyrrol-3-yl]methanone](/img/structure/B2410505.png)

![N-butyl-3-[(4-chlorophenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2410506.png)

![3-benzyl-8-methoxy-1-(3-methoxybenzyl)-5-methyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione](/img/structure/B2410507.png)

![4-methyl-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2410513.png)

![Ethyl 2-(9-methoxyindolo[3,2-b]quinoxalin-6-yl)acetate](/img/structure/B2410515.png)

![4-[(4-Bromopyrazol-1-yl)methyl]-2-methyl-1,3-thiazole](/img/structure/B2410518.png)

![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2410519.png)